molecular formula C20H18FN3O4 B3005042 methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate CAS No. 1170912-35-2

methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate

Cat. No. B3005042
CAS RN: 1170912-35-2
M. Wt: 383.379
InChI Key: HBMMTTJWGMIUGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a series of indenopyrazoles were synthesized from indanones and phenyl isothiocyanates in two steps, showing antiproliferative activity toward human cancer cells . Another example is the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . These methods highlight the versatility in synthesizing pyrazole derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been characterized using various spectroscopic techniques and single-crystal X-ray diffraction . The molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These studies provide a detailed understanding of the molecular structure, which is crucial for predicting the behavior and reactivity of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For example, the reduction of a pyrazole derivative occurs in multiple steps, which are influenced by the pH of the solution . Another study describes the reactivity of methyl 2-benzoylamino-3-dimethylaminopropenoate with different diketones to afford various fused pyranones . These reactions demonstrate the chemical versatility of pyrazole derivatives and their potential for creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been explored through experimental and theoretical approaches. For instance, the polarographic studies in different solvent mixtures provide insights into the electrochemical behavior of these compounds . Theoretical calculations, such as DFT, have been used to investigate molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties . Additionally, the thermal stability and non-linear optical properties of a novel pyrazole derivative were evaluated, indicating its potential for material science applications .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

methyl 4-[[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-3-28-17-12-24(16-10-6-14(21)7-11-16)23-18(17)19(25)22-15-8-4-13(5-9-15)20(26)27-2/h4-12H,3H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMMTTJWGMIUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamido)benzoate

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